3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate to form oxazolo[4,5-b]pyridine-2(3H)-thione, which can then be brominated to introduce the bromoethyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by various nucleophiles.
Oxidation and reduction: The oxazole and pyridine rings can participate in redox reactions.
Cyclization and ring-opening: The compound can form new ring structures or open existing ones under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromoethyl group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar structure but with a thione group instead of the bromoethyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar heterocyclic frameworks but different substituents.
Uniqueness: 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
3-(2-bromoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-3-5-11-7-6(13-8(11)12)2-1-4-10-7/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFNKAPXYINNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)O2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438959 | |
Record name | 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134336-95-1 | |
Record name | 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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